Pargylin

Übersicht

Beschreibung

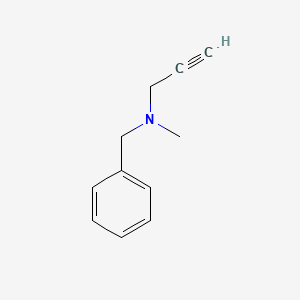

Pargyline, bekannt unter seinem chemischen Namen N-Benzyl-N-methylprop-2-yn-1-amin, ist ein irreversibler, selektiver Monoaminoxidase-B-Inhibitor. Es wurde in den 1960er Jahren als Antihypertensivum unter dem Markennamen "Eutonyl" eingeführt . Pargyline hemmt den Abbau von Monoamin-Neurotransmittern, wodurch deren Verfügbarkeit im Gehirn erhöht wird .

2. Herstellungsmethoden

Pargyline kann durch verschiedene Verfahren synthetisiert werden, einschließlich der Lösungsmittel-freien Synthese. Eine gängige Methode beinhaltet die A3-Kupplungsreaktion, bei der ein Aldehyd, ein Alkin und ein Amin in Gegenwart eines Katalysators miteinander kombiniert werden . Dieser grüne Ansatz ist umweltfreundlich und effizient. Industrielle Produktionsmethoden beinhalten in der Regel ähnliche Synthesewege, jedoch in größerem Maßstab, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Pargyline hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese verwendet.

Biologie: Auf seine Auswirkungen auf Monoamin-Neurotransmitter untersucht.

Industrie: Bei der Herstellung anderer Arzneimittel und chemischer Verbindungen eingesetzt.

5. Wirkmechanismus

Pargyline entfaltet seine Wirkung, indem es die Aktivität der Monoaminoxidase B hemmt, ein Enzym, das für den Abbau von Neurotransmittern wie Serotonin, Dopamin und Noradrenalin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht Pargyline den Spiegel dieser Neurotransmitter im Gehirn, was zu verschiedenen physiologischen Wirkungen führt . Es bindet auch mit hoher Affinität an den Imidazolin-Rezeptor, der eine Rolle bei seinen antihypertensiven Eigenschaften spielt .

Wirkmechanismus

Target of Action

The primary targets of Pargyline are the two isoforms of monoamine oxidase, MAO-A and MAO-B . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters .

Mode of Action

Pargyline functions by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability . This inhibition of metabolism occurs within presynaptic nerve terminals .

Biochemical Pathways

Pargyline affects the biochemical pathways of catecholamines and tyramine . By inhibiting their metabolism, Pargyline increases the levels of these neurotransmitters in the brain .

Pharmacokinetics

It is known that the compound has antihypertensive properties .

Action Environment

Environmental factors such as diet can influence the action of Pargyline. For instance, patients taking Pargyline must avoid concurrent consumption of tyramine-containing foods such as bleu cheese and beer, as this can lead to a hypertensive crisis .

Biochemische Analyse

Biochemical Properties

Pargyline plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes, specifically monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of catecholamines and tyramine within presynaptic nerve terminals . Monoamine oxidase B preferentially deaminates phenylethylamine and trace amines, while monoamine oxidase A deaminates serotonin, melatonin, epinephrine, and norepinephrine . By inhibiting these enzymes, pargyline increases the levels of these neurotransmitters, leading to various physiological effects.

Cellular Effects

Pargyline has been shown to affect cellular proliferation, particularly in cancer cells. For instance, in human breast ductal carcinoma cells, pargyline exposure resulted in decreased cell proliferation in a dose- and time-dependent manner . It also induced an increase in the proportion of cells in the G1 phase and a decrease in the S phase, indicating an effect on the cell cycle . Additionally, pargyline has been found to increase the expression of cleaved PARP, a marker of apoptosis . These effects suggest that pargyline may have potential as an anticancer agent.

Molecular Mechanism

At the molecular level, pargyline exerts its effects by binding to and inhibiting monoamine oxidase enzymes. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft . Pargyline binds with high affinity to the I2 imidazoline receptor, an allosteric site on the monoamine oxidase enzyme . This binding interaction contributes to its inhibitory effects on monoamine oxidase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pargyline have been observed to change over time. Pargyline is an irreversible inhibitor of monoamine oxidase, meaning its effects persist even after the compound is no longer present in the system . This long-lasting inhibition can lead to sustained increases in neurotransmitter levels. The stability and degradation of pargyline in laboratory settings have not been extensively studied.

Dosage Effects in Animal Models

The effects of pargyline vary with different dosages in animal models. At lower doses, pargyline has been shown to increase neurotransmitter levels without causing significant adverse effects . At higher doses, pargyline can lead to toxic effects, including hypertensive crises when combined with tyramine-containing foods . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.

Metabolic Pathways

Pargyline is metabolized primarily through N-demethylation and N-depropargylation to yield arylalkylamines such as benzylamine, N-methylbenzylamine, and N-propargylbenzylamine . These metabolites may undergo further metabolism, including hydroxylation. The inhibition of monoamine oxidase by pargyline also affects the metabolism of catecholamines and tyramine, leading to increased levels of these neurotransmitters .

Subcellular Localization

Pargyline is localized primarily in the mitochondria, where monoamine oxidase enzymes are found . The subcellular localization of pargyline is crucial for its inhibitory effects on monoamine oxidase activity. By targeting the mitochondria, pargyline effectively inhibits the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft.

Vorbereitungsmethoden

Pargyline can be synthesized through various methods, including solvent-free synthesis. One common method involves the A3 coupling reaction, which combines an aldehyde, an alkyne, and an amine in the presence of a catalyst . This green approach is environmentally friendly and efficient. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Pargyline unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Pargyline kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Pargyline verändern.

Substitution: Pargyline kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Pargyline ähnelt anderen Monoaminoxidase-Inhibitoren wie:

- Clorgyline

- Rasagiline

- Selegiline

Was Pargyline auszeichnet, ist seine irreversible Hemmung der Monoaminoxidase B und seine zusätzliche Bindung an den Imidazolin-Rezeptor . Diese Doppelfunktion trägt zu seinem einzigartigen pharmakologischen Profil bei.

Eigenschaften

IUPAC Name |

N-benzyl-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWPWRLQFGFJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023423 | |

| Record name | Pargyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pargyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.98e-02 g/L | |

| Record name | Pargyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

MAOIs act by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability. There are two isoforms of monoamine oxidase, MAO-A and MAO-B. MAO-A preferentially deaminates serotonin, melatonin, epinephrine and norepinephrine. MAO-B preferentially deaminates phenylethylamine and trace amines. Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals. Catecholamines cause general physiological changes that prepare the body for physical activity (fight-or-flight response). Some typical effects are increases in heart rate, blood pressure, blood glucose levels, and a general reaction of the sympathetic nervous system. | |

| Record name | Pargyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

555-57-7 | |

| Record name | Pargyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pargyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pargyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pargyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pargyline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARGYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MV14S8G3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pargyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.